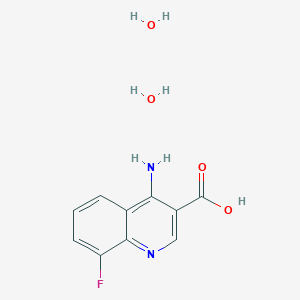
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of “4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate” is C10H7FN2O2.2H2O . The InChI code is 1S/C10H7FN2O2.2H2O/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 242.21 .Aplicaciones Científicas De Investigación
Antibacterial Activity and Solubility Enhancement
4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate derivatives have been extensively studied for their antibacterial properties. These compounds, particularly when modified as amino acid prodrugs, have displayed notable antibacterial activity. For example, a series of amino acid prodrugs of racemic and chiral quinolones showed enhanced solubility and comparable, if not superior, efficacy in vivo compared to their parent compounds. The increase in solubility was particularly significant, ranging from 3 to 70 times that of the parent quinolones, making them highly promising in terms of bioavailability and therapeutic potential (Sanchez et al., 1992).
Anticancer Properties and Molecular Docking Studies
Furthermore, the derivatives of 4-Amino-8-fluoro-3-quinolinecarboxylic acid dihydrate have been explored for their anticancer properties. In a notable study, various amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives were synthesized and tested for their cytotoxic effects on different carcinoma cell lines. Some of these compounds exhibited significant anticancer activities, surpassing even standard drugs like doxorubicin in certain instances. Moreover, molecular docking studies provided insights into the probable mechanisms of action, indicating these derivatives as potential inhibitors for future anticancer drug development (Bhatt, Agrawal, & Patel, 2015).
Formation of Helical Structures and Self-Association
The compound and its derivatives have also been explored in the field of molecular self-assembly. For instance, heteromeric oligoamide foldamers, composed of 8-amino-2-quinolinecarboxylic acid and 7-amino-8-fluoro-2-quinolinecarboxylic acid, demonstrated the ability to form stable helical structures in aqueous environments. This property is vital for understanding the compound's behavior in biological systems and can pave the way for the design of novel biomimetic structures (Shang et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
4-amino-8-fluoroquinoline-3-carboxylic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2.2H2O/c11-7-3-1-2-5-8(12)6(10(14)15)4-13-9(5)7;;/h1-4H,(H2,12,13)(H,14,15);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYKMCJFMVXAKCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C(=C1)F)C(=O)O)N.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



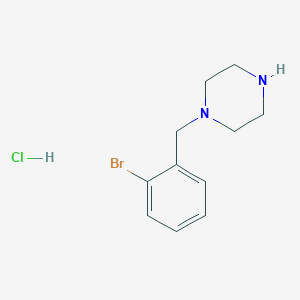
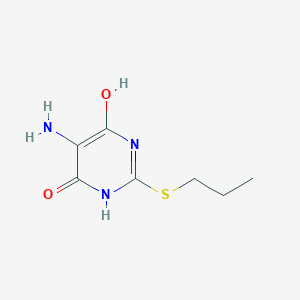
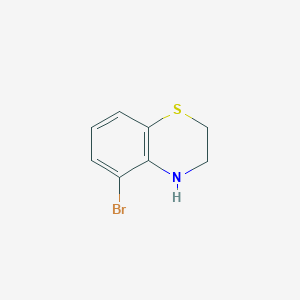
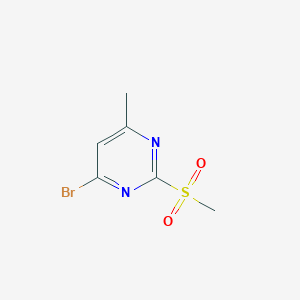
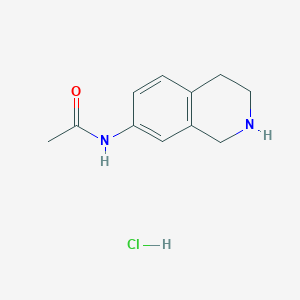
![[(3-Bromobutyl)sulfanyl]benzene](/img/structure/B1379303.png)
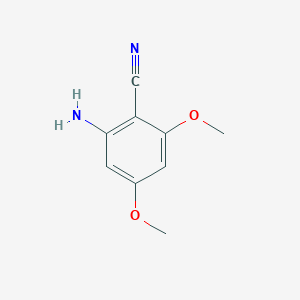
![[1-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1379306.png)

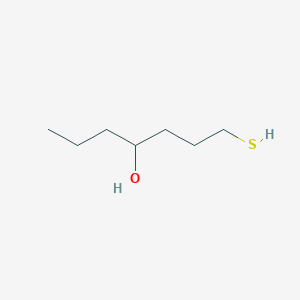

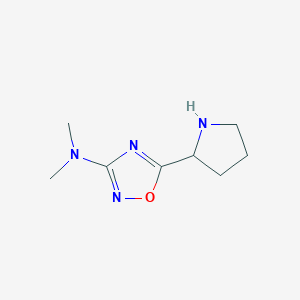
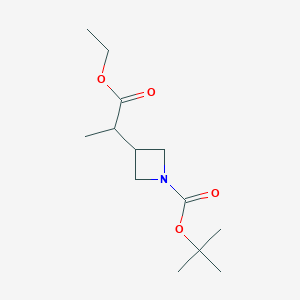
![3-Ethoxy-7-oxaspiro[3.5]nonan-1-amine](/img/structure/B1379317.png)